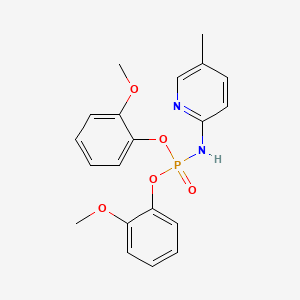

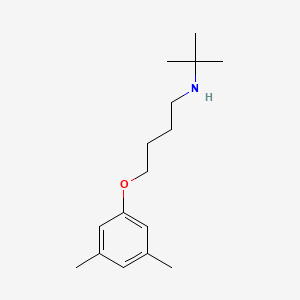

![molecular formula C11H19ClN2O B5144631 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5144631.png)

1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride, also known as Phenylephrine, is a sympathomimetic drug that is commonly used as a decongestant, vasopressor, and mydriatic agent. It is a selective alpha-1 adrenergic receptor agonist that works by constricting blood vessels and reducing inflammation in the nasal passages. Phenylephrine is also used in scientific research due to its ability to stimulate the sympathetic nervous system and increase blood pressure.

Wirkmechanismus

1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee works by selectively activating alpha-1 adrenergic receptors in the smooth muscle of blood vessels, causing vasoconstriction and an increase in blood pressure. It also has some affinity for alpha-2 adrenergic receptors but has no effect on beta-adrenergic receptors. 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee also acts as a mydriatic agent by selectively activating alpha-1 adrenergic receptors in the dilator muscle of the iris, causing pupillary dilation.

Biochemical and Physiological Effects:

1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee has several biochemical and physiological effects, including an increase in blood pressure, a decrease in heart rate, and an increase in cardiac output. It also causes peripheral vasoconstriction, which can lead to reduced blood flow to certain organs. 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee also has a mild bronchodilator effect and can reduce inflammation in the nasal passages.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee in lab experiments is its selectivity for alpha-1 adrenergic receptors, which allows for precise control of sympathetic nervous system activation. It is also relatively easy to administer and has a fast onset of action. However, 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee has several limitations, including its short half-life, which requires frequent administration to maintain its effects. It can also cause cardiovascular side effects such as hypertension, tachycardia, and arrhythmias, which can complicate experimental results.

Zukünftige Richtungen

There are several potential future directions for research involving 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee. One area of interest is the development of new drugs that target the alpha-1 adrenergic receptor with greater selectivity and fewer side effects. Researchers are also interested in exploring the role of alpha-1 adrenergic receptor activation in the pathogenesis of hypertension and its associated complications. Additionally, there is growing interest in the use of 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee in combination with other drugs to achieve synergistic effects on blood pressure regulation and cardiovascular function.

Synthesemethoden

1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee can be synthesized through a series of chemical reactions starting with benzaldehyde. The first step involves the conversion of benzaldehyde to phenylacetic acid through a Friedel-Crafts acylation reaction. Phenylacetic acid is then converted to phenylpropanolamine through a reductive amination reaction using ammonia and sodium cyanoborohydride. Finally, phenylpropanolamine is converted to 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee through a selective oxidation reaction using sodium periodate and sodium metaperiodate.

Wissenschaftliche Forschungsanwendungen

1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee is commonly used in scientific research to study the effects of sympathetic nervous system activation on cardiovascular function. It is often used as a positive control in studies that aim to evaluate the efficacy of new drugs that target the alpha-1 adrenergic receptor. 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloridee is also used in animal studies to induce hypertension and study the mechanisms underlying hypertension-induced organ damage.

Eigenschaften

IUPAC Name |

1-amino-3-(2-phenylethylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;/h1-5,11,13-14H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIWLCFLYPLKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride | |

CAS RN |

1185303-24-5 |

Source

|

| Record name | 2-Propanol, 1-amino-3-[(2-phenylethyl)amino]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)

![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)

![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)

![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)

![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)

![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)